(5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
The compound (5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a nitrophenyl group, and a diazinane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
(5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can have therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and enzymes in the cell.
Comparison with Similar Compounds
When compared to similar compounds, (5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- This compound
- N-Acetyl-L-tryptophan
Properties
IUPAC Name |
(5E)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6S/c1-30-19-11-14(25(28)29)7-9-16(19)18-10-8-15(31-18)12-17-20(26)23-22(32)24(21(17)27)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,26,32)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQBXZRZDJIQSE-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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